molecular formula C13H18N2O4 B602295 Felbamate-Ethyl-Verunreinigung CAS No. 53054-24-3

Felbamate-Ethyl-Verunreinigung

Katalognummer B602295
CAS-Nummer: 53054-24-3
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: OIPWNQULJSLGCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Felbamate Ethyl Impurity is an impurity of Felbamate . Felbamate is an anticonvulsant, acting as an antagonist at the NMDA-associated glycine binding site . The molecular formula of Felbamate Ethyl Impurity is C13H18N2O4 .


Synthesis Analysis

Felbamate is typically synthesized from commercially available diethyl phenyl malonate in two steps . Diethyl phenyl malonate is converted into the corresponding diol as a key intermediate using several reagents, among which sodium borohydride is preferred . Subsequent transformation into the corresponding carbamate can be carried out using phosgene, chloroformate, cyanate derivatives, and urethane exchange method .


Chemical Reactions Analysis

Felbamate is prone to hydrolysis in the presence of alkali . It was found to be stable under other stress conditions, viz., acidic, neutral, thermal, photolytic, and oxidative . The structures of the impurities were characterized by LC–MS/MS .

Wissenschaftliche Forschungsanwendungen

Antiepileptikum

Felbamate ist ein Antiepileptikum, das zur Behandlung von Epilepsie eingesetzt wird {svg_1}. Es ist das neueste Antiepileptikum (ASM), das 2019 von der FDA zugelassen wurde, um unkontrollierte partielle Anfälle bei Erwachsenen zu reduzieren {svg_2}. Es ist bekannt, dass es spannungsgesteuerte Natriumkanäle hemmt und den Aminobuttersäure- (GABA-) Ionenkanal positiv moduliert {svg_3}.

Pharmakokinetische Studien

Felbamate-Ethyl-Verunreinigung kann in pharmakokinetischen Studien eingesetzt werden. So wurde beispielsweise eine analytische Methode entwickelt und validiert, die Ultra-High-Performance Liquid Chromatography gekoppelt mit Tandem-Massenspektrometrie (UHPLC–MS/MS) verwendet, um die Dosierung von Felbamate in Plasmaproben zu beurteilen {svg_4}. Diese Methodik wurde in einer präklinischen Anwendung angewendet, indem die pharmakokinetischen Parameter von Felbamate bei zwei nicht-erwachsenen Patienten bewertet wurden {svg_5}.

Synthese und Charakterisierung der Dimer-Verunreinigung

Die Dimer-Verunreinigung der Felbamate-Substanz wurde synthetisiert und charakterisiert {svg_6}. Die Struktur des Felbamate-Dimers wurde durch Synthese, Vergleich der Spektren und chromatographische (HPLC-) Retentionsdaten verifiziert {svg_7}.

Bestimmung von Verunreinigungen in Arzneimittelsubstanzen

Es wurde eine einfache und effektive HPLC-Methode entwickelt und validiert, um Verunreinigungen in ELO-Filmtabletten und Arzneimittelsubstanzen zu bestimmen {svg_8}. Alle Verunreinigungen wurden mit einem Umkehrphasen-(RP-)HPLC-System getrennt, das mit einer Zorbax SB-Phenyl 150 mm × 4,6 mm, 3,5 µm, Säule mit UV-Detektion bei 230 nm und einem Fluss von 1,2 ml/min ausgestattet ist {svg_9}.

Wirkmechanismus

Target of Action

Felbamate primarily targets GABA A receptors and NMDA receptors , particularly isoforms containing the NR2B subunit . These receptors play a crucial role in the transmission of signals in the nervous system. GABA A receptors are inhibitory, while NMDA receptors are excitatory .

Mode of Action

Felbamate acts as a positive modulator of GABA A receptors and a blocker of NMDA receptors . By enhancing the inhibitory effects of GABA A receptors and blocking the excitatory effects of NMDA receptors, felbamate can suppress seizure activity . The exact mechanism by which felbamate exerts its anticonvulsant activity is still unknown .

Biochemical Pathways

Felbamate’s action on GABA A and NMDA receptors affects several biochemical pathways. It increases the seizure threshold and decreases seizure spread . The modulation of these receptors controls neuronal excitability and membrane stabilization .

Pharmacokinetics

Felbamate is rapidly absorbed after oral ingestion, with a bioavailability of >90% . Its volume of distribution is 0.7–0.91 L/kg, and plasma protein binding is 25% . Felbamate is metabolized in the liver by cytochrome P-450, followed by glucuronidation . Approximately half of the absorbed felbamate is excreted in the urine .

Result of Action

The primary result of felbamate’s action is the suppression of seizure activity. It is used to treat partial seizures (with and without generalization) in adults and partial and generalized seizures associated with Lennox-Gastaut syndrome in children .

Action Environment

The action of felbamate can be influenced by various environmental factors. For instance, the presence of other antiepileptic drugs can affect the pharmacokinetics of felbamate . Additionally, the drug’s efficacy and stability can be affected by factors such as the patient’s metabolic rate, liver function, and the presence of other medications .

Biochemische Analyse

Biochemical Properties

Felbamate Ethyl Impurity plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to inhibit the activity of the enzyme CYP2C19, which is involved in the metabolism of several medications . This inhibition can lead to altered drug metabolism and potential drug-drug interactions. Additionally, Felbamate Ethyl Impurity may interact with GABA receptors and NMDA receptors, similar to felbamate, influencing neurotransmission and neuronal excitability .

Cellular Effects

Felbamate Ethyl Impurity affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of GABA receptors, leading to changes in inhibitory neurotransmission . This modulation can impact neuronal excitability and potentially alter the function of neural cells. Furthermore, Felbamate Ethyl Impurity may affect the expression of genes involved in neurotransmitter synthesis and release, thereby influencing overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of Felbamate Ethyl Impurity involves its interactions with specific biomolecules. It acts as an antagonist at the glycine recognition site of the NMDA receptor-ionophore complex, inhibiting NMDA receptor activity . This inhibition can reduce excitatory neurotransmission and prevent excessive neuronal firing. Additionally, Felbamate Ethyl Impurity may positively modulate GABA receptors, enhancing inhibitory neurotransmission . These interactions contribute to its overall anticonvulsant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Felbamate Ethyl Impurity have been observed to change over time. The compound exhibits stability under various conditions, but it can degrade under specific stress conditions, such as alkaline environments . Long-term exposure to Felbamate Ethyl Impurity in in vitro and in vivo studies has shown potential cytotoxic effects, including hepatotoxicity . These temporal effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of Felbamate Ethyl Impurity vary with different dosages in animal models. At lower doses, it has been shown to increase the seizure threshold and decrease seizure spread . At higher doses, Felbamate Ethyl Impurity can exhibit toxic effects, including liver toxicity and hematological abnormalities . These findings underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

Felbamate Ethyl Impurity is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4 and CYP2E1 . The metabolism of Felbamate Ethyl Impurity results in the formation of hydroxylated metabolites and other polar metabolites, some of which are glucuronides or sulfate esters . These metabolic pathways can influence the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

Within cells and tissues, Felbamate Ethyl Impurity is transported and distributed through various mechanisms. It exhibits a high bioavailability and is rapidly absorbed after oral ingestion . The compound has a volume of distribution of 0.7–0.91 L/kg and plasma protein binding of 25% . These properties facilitate its distribution to different tissues, including the brain, where it can exert its pharmacological effects.

Subcellular Localization

Felbamate Ethyl Impurity’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It is known to localize in the cytoplasm and may interact with intracellular receptors and enzymes . The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . These subcellular localizations can impact its activity and function within cells.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Felbamate Ethyl Impurity involves the reaction of Felbamate with ethyl chloroformate in the presence of a base to form the desired impurity.", "Starting Materials": [ "Felbamate", "Ethyl chloroformate", "Base (e.g. triethylamine)" ], "Reaction": [ "Add Felbamate to a reaction vessel", "Add ethyl chloroformate to the reaction vessel", "Add base to the reaction vessel", "Stir the reaction mixture at room temperature for a specified time", "Quench the reaction with an appropriate reagent", "Extract the impurity from the reaction mixture using a suitable solvent", "Purify the impurity using standard techniques such as column chromatography or recrystallization" ] }

CAS-Nummer

53054-24-3

Molekularformel

C13H18N2O4

Molekulargewicht

266.29 g/mol

IUPAC-Name

[2-(carbamoyloxymethyl)-2-phenylbutyl] carbamate

InChI

InChI=1S/C13H18N2O4/c1-2-13(8-18-11(14)16,9-19-12(15)17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,14,16)(H2,15,17)

InChI-Schlüssel

OIPWNQULJSLGCJ-UHFFFAOYSA-N

Kanonische SMILES

CCC(COC(=O)N)(COC(=O)N)C1=CC=CC=C1

Aussehen

White Solid

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

Ethylfelbamate;  2-Ethyl-2-phenyl-1,3-propanediol Dicarbamate; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.